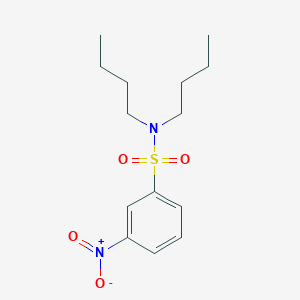

Benzenesulfonamide, N,N-dibutyl-3-nitro-

Descripción

Contextual Significance within Substituted Benzenesulfonamide (B165840) Chemistry

The benzenesulfonamide framework is a cornerstone in medicinal chemistry and materials science. As a structural motif, it is present in a wide array of therapeutic agents, owing to its chemical stability and its ability to act as a bioisostere for other functional groups. Substituted benzenesulfonamides are particularly significant as inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in crucial physiological processes. tandfonline.comnih.gov Inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain types of cancer. acs.orgnih.gov The design of novel benzenesulfonamide derivatives often involves modifying the benzene (B151609) ring and the sulfonamide nitrogen to achieve isoform selectivity and desired pharmacokinetic properties. tandfonline.comnih.gov The introduction of substituents like a nitro group or N-alkyl groups, as seen in N,N-dibutyl-3-nitrobenzenesulfonamide, can significantly alter the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its biological activity. nih.gov

Academic Research Landscape of Nitro-substituted and N-Alkylated Sulfonamides

N-alkylation of the sulfonamide group, leading to secondary or tertiary sulfonamides, is another key area of research. rsc.org This modification significantly impacts the molecule's hydrogen bonding capacity, polarity, and solubility. In the context of enzyme inhibitors, N-substitution can be a strategy to achieve greater isoform selectivity compared to primary sulfonamides. nih.gov The combination of both a nitro group on the aromatic ring and N,N-dialkylation at the sulfonamide nitrogen, as in the target compound, creates a molecule with distinct properties that can be explored for various applications. Research into such specifically substituted compounds contributes to understanding structure-activity relationships (SAR) within the broader class of benzenesulfonamide derivatives. nih.gov

Overview of Advanced Methodologies in Synthetic Organic Chemistry

The synthesis of sulfonamides has evolved from classical methods to more sophisticated and efficient strategies. The conventional approach involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. jove.comresearchgate.net While effective, this method can be limited by the availability and stability of the requisite sulfonyl chloride.

Modern synthetic organic chemistry offers a range of advanced methodologies. These include:

Metal-catalyzed cross-coupling reactions: These methods have expanded the scope of sulfonamide synthesis, allowing for the formation of the S-N bond under milder conditions.

Visible-light photoredox catalysis: This emerging strategy enables the synthesis of sulfonamides from arylazo sulfones and amines under mild conditions. researchgate.net

Direct C-H sulfonamidation: These reactions offer a more atom-economical approach by directly functionalizing a C-H bond with a sulfonamide group.

Synthesis from Nitroarenes: Recent developments have shown that N-arylsulfonamides can be synthesized directly from readily available nitroarenes and sodium arylsulfinates, using an iron catalyst and a reductant. askfilo.comorganic-chemistry.orgacs.org This approach avoids the use of potentially genotoxic aromatic amines. organic-chemistry.org

Electrochemical methods: Electrochemical oxidation of N,N-dialkyl-p-phenylenediamines in the presence of arylsulfinic acids provides an efficient route to new sulfonamide derivatives. researchgate.net

These advanced techniques offer greater flexibility, efficiency, and functional group tolerance, facilitating the synthesis of complex and diverse sulfonamide libraries for screening and development.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

N,N-dibutyl-3-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O4S/c1-3-5-10-15(11-6-4-2)21(19,20)14-9-7-8-13(12-14)16(17)18/h7-9,12H,3-6,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMACDCRGEOQSRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)S(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40428880 | |

| Record name | Benzenesulfonamide, N,N-dibutyl-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89840-78-8 | |

| Record name | Benzenesulfonamide, N,N-dibutyl-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Characterization of N,n Dibutyl 3 Nitrobenzenesulfonamide

A plausible and conventional synthetic route to N,N-dibutyl-3-nitrobenzenesulfonamide involves a two-step process starting from nitrobenzene.

Step 1: Synthesis of 3-Nitrobenzenesulfonyl chloride

The key intermediate, 3-nitrobenzenesulfonyl chloride, is prepared by the sulfochlorination of nitrobenzene. This is typically achieved by reacting nitrobenzene with an excess of chlorosulfonic acid. prepchem.comgoogle.com Thionyl chloride may be added to improve the conversion and yield. prepchem.com The reaction mixture is heated, and after completion, it is carefully poured into ice-water to precipitate the product, which is then filtered and washed. prepchem.comgoogle.com Yields for this reaction are generally high, often exceeding 90%. prepchem.com

Step 2: Reaction of 3-Nitrobenzenesulfonyl chloride with Dibutylamine

The final product is obtained by the reaction of 3-nitrobenzenesulfonyl chloride with a secondary amine, dibutylamine. This is a standard procedure for forming N,N-disubstituted sulfonamides. The reaction is typically carried out in a suitable solvent, often in the presence of a base like triethylamine or an aqueous base to neutralize the hydrochloric acid formed during the reaction. scilit.comorgsyn.orgcdnsciencepub.com The reaction of benzenesulfonyl chloride with dibutylamine in aqueous sodium hydroxide has been shown to give high yields of the corresponding sulfonamide. scilit.com

Table 1: Plausible Synthetic Route for N,N-Dibutyl-3-nitrobenzenesulfonamide

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Nitrobenzene | 1. Chlorosulfonic acid, Heat2. Thionyl chloride (optional)3. Ice-water quench | 3-Nitrobenzenesulfonyl chloride |

| 2 | 3-Nitrobenzenesulfonyl chloride, Dibutylamine | Solvent (e.g., Dichloromethane), Base (e.g., Triethylamine or NaOH(aq)) | Benzenesulfonamide (B165840), N,N-dibutyl-3-nitro- |

Chemical Properties and Reactivity

Table 2: Estimated Physicochemical Properties

| Property | Estimated Value/Characteristic | Basis for Estimation |

| Molecular Formula | C₁₄H₂₂N₂O₄S | - |

| Molecular Weight | 314.40 g/mol | - |

| Appearance | Likely a solid or viscous oil | Based on related compounds like 3-nitrobenzenesulfonyl chloride (solid) chemicalbull.com and N-butylbenzenesulfonamide (liquid/solid) nih.gov |

| Boiling Point | > 300 °C | N-butylbenzenesulfonamide has a boiling point of 314 °C. nih.gov The presence of the nitro group and an additional butyl group would likely increase this. |

| Solubility | Likely insoluble in water, soluble in organic solvents (e.g., DCM, THF, Acetone) | The hydrophobic dibutyl groups and the aromatic ring would dominate, leading to low water solubility. |

| pKa | No acidic proton on the sulfonamide nitrogen | As a tertiary sulfonamide, it lacks the acidic N-H proton present in primary and secondary sulfonamides. |

The reactivity of N,N-dibutyl-3-nitrobenzenesulfonamide is governed by its three main functional components: the nitroaromatic ring, the sulfonamide group, and the N-butyl groups.

Nitroaromatic Ring: The nitro group is a strong deactivating and meta-directing group for electrophilic aromatic substitution. Conversely, it activates the ring towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group. mdpi.com The nitro group itself can undergo reduction under various conditions (e.g., catalytic hydrogenation, metal/acid reduction) to form the corresponding 3-amino derivative. This transformation is a common strategy in the synthesis of pharmaceuticals. oup.commdpi.com

Sulfonamide Group: The tertiary sulfonamide group is generally stable and resistant to hydrolysis under both acidic and basic conditions. The S-N bond is robust.

N-Butyl Groups: The butyl chains are chemically inert C-H bonds, though they could potentially undergo radical functionalization under specific advanced synthetic conditions.

Potential Research Applications

Given the biological activities of related compounds, N,N-dibutyl-3-nitrobenzenesulfonamide could be a candidate for investigation in several areas of medicinal chemistry.

Carbonic Anhydrase Inhibition: Benzenesulfonamides are a well-established class of carbonic anhydrase inhibitors (CAIs). tandfonline.comacs.org While primary sulfonamides are typically the most potent, N-substituted derivatives are explored for achieving isoform selectivity. nih.gov The meta-substitution pattern, in particular, has been shown to be a potent scaffold for developing inhibitors against certain metallo-β-lactamases, another class of zinc-containing enzymes. nih.govrsc.org It would be of interest to screen N,N-dibutyl-3-nitrobenzenesulfonamide for its inhibitory activity against various CA isoforms, especially the tumor-associated CA IX and XII. tandfonline.comnih.gov

Anticancer and Antimicrobial Agents: Many sulfonamide derivatives exhibit anticancer and antimicrobial properties. semanticscholar.org The nitro group is a feature in some bioactive compounds, and its inclusion can enhance activity. mdpi.com For example, ureido-substituted benzenesulfonamides containing a nitrophenyl group have shown potent inhibition of CA IX and antimetastatic activity. acs.org Therefore, evaluating the cytotoxic effects of N,N-dibutyl-3-nitrobenzenesulfonamide against various cancer cell lines and its activity against different bacterial and fungal strains would be a logical research direction.

Synthetic Intermediate: The presence of the nitro group allows for its reduction to an amine. This resulting amino-substituted N,N-dibutylbenzenesulfonamide could serve as a versatile building block for the synthesis of more complex molecules and compound libraries for drug discovery.

Table of Compound Names

Direct Synthetic Strategies for N,N-Dibutyl-3-nitrobenzenesulfonamide

The synthesis of N,N-dibutyl-3-nitrobenzenesulfonamide can be approached through several direct methodologies. These strategies primarily involve the sequential or direct assembly of the molecule from readily available precursors. The main approaches include the nitration of an existing N,N-dibutylbenzenesulfonamide, the N,N-dibutylation of a 3-nitrobenzenesulfonamide (B92210) core, or the formation of the sulfonamide bond using a nitro-substituted benzene (B151609) derivative.

Nitration of N,N-Dibutylbenzenesulfonamide Precursors

One potential route to N,N-dibutyl-3-nitrobenzenesulfonamide is the direct nitration of N,N-dibutylbenzenesulfonamide. In electrophilic aromatic substitution reactions, the sulfonamide group (-SO₂NR₂) is a deactivating and meta-directing group. This directing effect is due to the strong electron-withdrawing nature of the sulfonyl moiety.

The nitration of N-(dimethylphenyl)methanesulfonamides has been studied, revealing that the aromatic methanesulfonamide group acts as an ortho/para directing group for electrophilic aromatic substitution. However, in the case of N,N-dibutylbenzenesulfonamide, the sulfonyl group is directly attached to the benzene ring. Under strong acidic conditions, such as a mixture of nitric acid and sulfuric acid, the N,N-dialkylsulfonamido group directs the incoming nitro group to the meta position. This is because the nitrogen lone pair is not available to donate electron density to the ring to stabilize the ortho and para transition states. Consequently, nitration of N,N-dibutylbenzenesulfonamide is expected to predominantly yield the 3-nitro isomer. In strongly acidic media, the nitrogen of an N,N-dialkylamino group can be protonated, which converts it into a powerful meta-director stackexchange.com.

| Starting Material | Reagents | Expected Major Product |

|---|---|---|

| N,N-Dibutylbenzenesulfonamide | HNO₃, H₂SO₄ | N,N-Dibutyl-3-nitrobenzenesulfonamide |

N,N-Dibutylation of 3-Nitrobenzenesulfonamide Precursors

An alternative and widely applicable strategy is the N-alkylation of a 3-nitrobenzenesulfonamide precursor. This method involves the reaction of 3-nitrobenzenesulfonamide with a suitable butylating agent, such as butyl halide (e.g., butyl bromide) or butanol, in the presence of a base. The sulfonamide nitrogen is acidic and can be deprotonated to form a nucleophilic anion that subsequently reacts with the alkylating agent. To achieve N,N-dibutylation, the reaction must be carried out under conditions that favor the introduction of two alkyl groups.

The N-alkylation of sulfonamides is influenced by both steric and electronic factors. The presence of the electron-withdrawing 3-nitro group on the benzene ring increases the acidity of the sulfonamide N-H protons, facilitating deprotonation and the initial N-alkylation step.

However, the introduction of two bulky butyl groups onto the nitrogen atom can be challenging due to steric hindrance nih.govnih.gov. The first N-alkylation to form N-butyl-3-nitrobenzenesulfonamide is generally facile. The second alkylation step is slower due to the increased steric crowding around the nitrogen atom, which can hinder the approach of the second molecule of the alkylating agent. The choice of base and reaction conditions is crucial to overcome this steric barrier and drive the reaction to completion to form the desired N,N-dibutylated product. Rate constants for reactions can be significantly lowered due to increased steric hindrance rsc.org.

Modern synthetic methods often employ catalytic systems to improve the efficiency and environmental profile of N-alkylation reactions. The use of alcohols as alkylating agents is particularly attractive as it generates water as the only byproduct. This transformation, often referred to as the "borrowing hydrogen" methodology, involves the temporary oxidation of the alcohol to an aldehyde, followed by condensation with the sulfonamide and subsequent reduction of the resulting imine.

Several transition metal catalysts have been developed for the N-alkylation of sulfonamides with alcohols ionike.comionike.com. These include:

Iridium-based catalysts: [Cp*IrCl₂]₂ in the presence of a base like t-BuOK has been shown to be a versatile catalyst for the N-alkylation of sulfonamides with a variety of alcohols nih.gov.

Manganese-based catalysts: A well-defined Mn(I) PNP pincer precatalyst enables the efficient N-alkylation of both aryl and alkyl sulfonamides with benzylic and primary aliphatic alcohols acs.org.

Iron-based catalysts: An FeCl₂/K₂CO₃ system has been successfully used for the N-alkylation of sulfonamides with benzylic alcohols ionike.com.

Copper-based catalysts: Copper acetate in the presence of potassium carbonate can efficiently catalyze the N-alkylation of sulfonamides with alcohols ionike.com.

These catalytic systems offer a greener alternative to traditional methods that use alkyl halides and stoichiometric amounts of strong bases.

| Catalyst System | Alkylating Agent | Key Features | Reference |

|---|---|---|---|

| [Cp*IrCl₂]₂ / t-BuOK | Alcohols | Versatile, low catalyst loading | nih.gov |

| Mn(I) PNP pincer complex | Alcohols | Bench-stable precatalyst, excellent yields | acs.org |

| FeCl₂ / K₂CO₃ | Benzylic Alcohols | Environmentally benign | ionike.com |

| Copper Acetate / K₂CO₃ | Alcohols | Readily available catalyst | ionike.com |

Sulfonamide Bond Formation in Nitrobenzene Derivatives

The most direct and arguably most common approach to the synthesis of N,N-dibutyl-3-nitrobenzenesulfonamide involves the formation of the sulfonamide bond by reacting a 3-nitrobenzenesulfonyl derivative with dibutylamine. This method relies on the preparation of 3-nitrobenzenesulfonyl chloride as a key intermediate.

3-Nitrobenzenesulfonyl chloride can be synthesized by the sulfochlorination of nitrobenzene using chlorosulfonic acid google.comchemicalbook.com. The reaction involves heating nitrobenzene with an excess of chlorosulfonic acid chemicalbook.com. The resulting 3-nitrobenzenesulfonyl chloride is a stable, crystalline solid that can be isolated and purified chemicalbook.comprepchem.com.

The subsequent reaction of 3-nitrobenzenesulfonyl chloride with dibutylamine in the presence of a base (such as triethylamine or sodium hydroxide) affords N,N-dibutyl-3-nitrobenzenesulfonamide in good yield chemicalbook.com. This is a standard method for the formation of sulfonamides and is widely applicable.

| Step | Reactants | Product | Typical Conditions |

|---|---|---|---|

| 1 | Nitrobenzene, Chlorosulfonic Acid | 3-Nitrobenzenesulfonyl chloride | Heating |

| 2 | 3-Nitrobenzenesulfonyl chloride, Dibutylamine | N,N-Dibutyl-3-nitrobenzenesulfonamide | Presence of a base |

Exploration of Advanced Synthetic Protocols for Structurally Related Compounds

While the direct methods described above are generally effective, research into the synthesis of sulfonamides continues to produce more advanced and efficient protocols. These methods, though not yet specifically reported for N,N-dibutyl-3-nitrobenzenesulfonamide, could be applicable for its synthesis or the preparation of structurally related compounds.

One such advanced method is the copper-catalyzed cross-coupling of substituted phenyl bromides with sulfonamides nih.gov. This approach allows for the formation of the C-S bond late in the synthetic sequence, which can be advantageous for building molecular diversity.

Another innovative approach involves the use of polymer-supported reagents and microwave heating to expedite the synthesis of sulfonamide-containing heterocyclic compounds durham.ac.uk. A one-pot, three-component coupling of an acylhydrazine, an isocyanate, and a sulfonyl chloride promoted by a polymer-supported base under microwave irradiation has been reported for the rapid synthesis of a library of 2-aminosulfonylated-1,3,4-oxadiazoles durham.ac.uk. Such methods could potentially be adapted for the synthesis of N,N-dibutyl-3-nitrobenzenesulfonamide, offering advantages in terms of reaction time and ease of purification.

The development of novel nitrating agents also presents new possibilities. For instance, 5-methyl-1,3-dinitro-1H-pyrazole has been identified as a powerful nitrating reagent for a broad range of (hetero)arenes under mild conditions, allowing for controllable mono- or dinitration nih.gov. The use of such reagents could offer a more selective and milder alternative to traditional nitration methods for the synthesis of nitro-substituted benzenesulfonamides.

Metal-Promoted Tandem Nitration and Halogenation Techniques

A novel and practical route for the synthesis of related N-(4-halo-2-nitrophenyl)benzenesulfonamide derivatives has been developed through the metal-promoted tandem nitration and halogenation of N-phenylbenzenesulfonamide rsc.orgresearchgate.net. This methodology demonstrates high chemoselectivity and compatibility with various functional groups rsc.orgresearchgate.net. The process utilizes common and insensitive nitrating reagents such as copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O), iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O), and ammonium nitrate (NH₄NO₃) rsc.orgresearchgate.net.

While this specific tandem reaction has been demonstrated on N-phenylbenzenesulfonamide, the principles can be extended to the synthesis of other nitro-substituted sulfonamides. For the synthesis of N,N-dibutyl-3-nitrobenzenesulfonamide, a similar metal-promoted strategy could potentially be adapted. An alternative approach involves the direct nitration of anilides and sulfonamides via a copper-catalyzed C-H functionalization, employing reagents like tert-butyl nitrite (TBN) or a combination of TMSN₃ and TBHP researchgate.net.

Table 1: Metal-Promoted Nitration Reagents for Aromatic Compounds

| Nitrating Reagent | Metal Catalyst | Substrate Class | Key Features |

|---|---|---|---|

| Cu(NO₃)₂·3H₂O | Copper | N-phenylbenzenesulfonamide | Insensitive, inexpensive reagent rsc.orgresearchgate.net |

| Fe(NO₃)₃·9H₂O | Iron | Bisarylsulfonyl hydrazones | Dual role as catalyst and nitro source researchgate.net |

| tert-butyl nitrite (TBN) | Copper(II) nitrate trihydrate | Anilides, Acrylamides | Good to excellent yields, selective for (E) isomer in acrylamides researchgate.net |

Organophosphorus-Catalyzed Reductive Functionalization of Nitro Compounds

Organophosphorus compounds have emerged as effective, environmentally benign catalysts for the reductive functionalization of nitro compounds. researchgate.net This strategy utilizes the P(III)/P(V)=O redox couple to facilitate reductive O-atom transfer reactions. researchgate.net Nitroarenes can serve as precursors for constructing more complex nitrogen-containing molecules. researchgate.net In this catalytic system, organophosphosphorus compounds, such as geometric-distorted phosphetanes, are used with hydrosilanes as terminal reductants.

This methodology allows for the reductive C-N coupling of nitro compounds with partners like boronic acids to intercept nitrene-like intermediates. researchgate.net This platform has been successfully applied to create a variety of N-functionalized azaheterocycles. While direct application to form a sulfonamide from a nitro compound in this manner is not the primary focus of the described research, the underlying principle of activating a nitro group for N-functionalization is highly relevant. It suggests a potential pathway where a pre-formed sulfonamide containing a nitro group could be further functionalized, or where a nitroarene could be converted into an amine and subsequently reacted to form the sulfonamide. More directly, related research has shown the direct reductive N-functionalization of aliphatic nitro compounds using a combination of B₂pin₂ and zinc organyls, avoiding unstable nitroso intermediates nih.gov.

Green Chemistry Principles in Sulfonamide Synthesis

Investigation of Solvent Effects and Catalyst Reusability

A key aspect of green chemistry is the replacement of hazardous volatile organic compounds (VOCs) with safer alternatives. uniba.itjddhs.com Research has demonstrated the successful synthesis of sulfonamides in environmentally responsible media like deep eutectic solvents (DESs) uniba.itthieme-connect.com. For instance, a sustainable protocol using choline chloride (ChCl)-based DESs allows for sulfonamide synthesis from amines and sulfonyl chlorides at ambient temperature, with product yields up to 97% uniba.it. The DES can often be reused for several cycles, significantly reducing waste uniba.it.

Water has also been explored as a green solvent for sulfonamide synthesis, particularly for reactions starting from nitroarenes and sodium sulfinates. The poor solubility of the sulfonamide product in water allows for easy isolation via filtration researchgate.net.

Catalyst reusability is another cornerstone of green synthetic methods. The development of magnetically recoverable nanocatalysts, such as CuFe₂O₄@SiO₂, offers a practical solution for sustainable sulfonamide synthesis. nih.govbiolmolchem.com These catalysts are easily separated from the reaction mixture using an external magnet and can be reused multiple times without significant loss of activity, aligning with the principles of green chemistry nih.gov.

Table 2: Green Solvents and Reusable Catalysts in Sulfonamide Synthesis

| Solvent/Catalyst System | Reaction Type | Key Advantages |

|---|---|---|

| Deep Eutectic Solvents (e.g., ChCl/glycerol) | Amines + Sulfonyl Chlorides | Bio-based, reusable, mild conditions, high yields uniba.it |

| Water | Nitroarenes + Sodium Sulfinates | Avoids VOCs, simple product isolation researchgate.net |

| Magnetically Recoverable Nanocatalysts | General Sulfonamide Synthesis | High reusability, easy separation, eco-friendly nih.govbiolmolchem.com |

Evaluation of Atom Economy and Process Efficiency

Atom economy is a fundamental metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. greenchemistry-toolkit.org Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product rjpn.orggreenchemistry-toolkit.org. Traditional sulfonamide synthesis, often starting from sulfonyl chlorides, can have a lower atom economy and generate significant waste thieme-connect.com.

Multi-component Reactions and Sequential Assembly for Sulfonamide Frameworks

Multicomponent reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a single step to form a complex product that incorporates most of the atoms from the starting materials. nih.gov This approach is characterized by high atom economy, efficiency in bond formation, and often simplified purification processes nih.gov. MCRs have emerged as a valuable tool in drug discovery for creating libraries of structurally diverse compounds researchgate.net.

The synthesis of sulfonamide-containing frameworks can be achieved through various MCRs. Isocyanide-based MCRs, in particular, are highly versatile for generating molecules with diverse functionalities. For example, a three-component reaction involving dimethyl acetylenedicarboxylate, an aryl sulfonamide, and an isocyanide can produce sulfonamide-conjugated ketenimines in a highly atom-economical and stereoselective manner acs.org. The Ugi four-component reaction (Ugi-4CR) is another prominent example that can be adapted to incorporate sulfonamide moieties, often followed by post-condensation transformations to build complex heterocyclic systems nih.gov.

Sequential assembly, or tandem reactions, involves a sequence of intramolecular or intermolecular reactions that occur in a single pot without the need to isolate intermediates. This approach streamlines synthesis and improves efficiency. For instance, a tandem Knoevenagel condensation followed by a Michael reaction has been used to synthesize various heterocyclic structures under green conditions mdpi.com. Such sequential strategies can be designed to construct the N,N-dibutyl-3-nitrobenzenesulfonamide framework by carefully selecting reactants that can undergo a programmed series of reactions to build the target molecule step-by-step in a one-pot fashion.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a fundamental tool for delineating the carbon-hydrogen framework of the molecule.

While direct experimental spectra for Benzenesulfonamide (B165840), N,N-dibutyl-3-nitro- are not publicly available, a detailed prediction of its ¹H and ¹³C NMR chemical shifts can be formulated based on the known spectra of its constituent fragments: the 3-nitrophenyl group and the N,N-dibutylamino group.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the two butyl chains.

Aromatic Region: The 3-nitro substituent significantly influences the chemical shifts of the aromatic protons. The proton at the C2 position is anticipated to be the most deshielded due to its proximity to both the electron-withdrawing nitro and sulfonyl groups. The protons at C4, C5, and C6 will exhibit complex splitting patterns (doublet, triplet, doublet of doublets) characteristic of a 1,3-disubstituted benzene ring.

Aliphatic Region: The N,N-dibutyl groups will produce four sets of signals. The methylene (B1212753) protons adjacent to the nitrogen atom (α-CH₂) are expected to appear as a triplet around 3.0-3.3 ppm. The subsequent methylene groups (β-CH₂ and γ-CH₂) will show multiplets in the range of 1.2-1.7 ppm, and the terminal methyl protons (δ-CH₃) will appear as a triplet around 0.8-1.0 ppm.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon bearing the sulfonyl group (C1) and the carbon bearing the nitro group (C3) will be significantly deshielded. Based on data for 3-nitrobenzenesulfonyl chloride chemicalbook.com and other sulfonamides, the chemical shifts can be accurately predicted.

Aliphatic Carbons: The four chemically non-equivalent carbons of the butyl chains will be observed in the upfield region of the spectrum, typically below 60 ppm.

Predicted NMR Data for Benzenesulfonamide, N,N-dibutyl-3-nitro-

This table is a prediction based on analogous compounds.

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data | ||

|---|---|---|---|

| Assignment | Chemical Shift (ppm, predicted) | Assignment | Chemical Shift (ppm, predicted) |

| Aromatic H (C2, C4, C5, C6) | ~7.8 - 8.6 | Aromatic C (C1-C6) | ~122 - 150 |

| N-CH₂ (α) | ~3.1 | N-CH₂ (α) | ~48 |

| -CH₂- (β) | ~1.6 | -CH₂- (β) | ~32 |

| -CH₂- (γ) | ~1.3 | -CH₂- (γ) | ~20 |

| -CH₃ (δ) | ~0.9 | -CH₃ (δ) | ~14 |

To unambiguously assign the predicted signals and confirm the molecular structure, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential.

COSY: A ¹H-¹H COSY spectrum would reveal scalar coupling between adjacent protons. This would allow for the tracing of the entire spin system within the butyl chains (from the α-CH₂ to the δ-CH₃) and establish the connectivity of the protons on the aromatic ring.

HSQC/HMBC: An HSQC spectrum correlates each proton signal with its directly attached carbon atom, confirming the assignments made in the 1D spectra. A Heteronuclear Multiple Bond Correlation (HMBC) experiment would provide further insight by showing correlations between protons and carbons separated by two or three bonds. For instance, it would show a key correlation from the α-CH₂ protons to the C1 carbon of the benzene ring, confirming the attachment of the dibutylamino group to the sulfonyl moiety.

In the absence of experimental data, computational methods provide a powerful alternative for predicting NMR spectra. The Gauge-Independent Atomic Orbital (GIAO) method, typically employed with Density Functional Theory (DFT), is a highly reliable approach for calculating the isotropic magnetic shielding of atomic nuclei. rsc.org This method allows for the theoretical prediction of both ¹H and ¹³C chemical shifts. rsc.org The accuracy of GIAO-DFT calculations has been demonstrated for a wide range of organic molecules, including those with nitro and sulfonamide functionalities, making it a valuable tool for structural verification of Benzenesulfonamide, N,N-dibutyl-3-nitro-. rsc.orgnih.gov

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing FTIR and Raman techniques, probes the molecular vibrations of the compound, offering direct information about the presence of specific functional groups.

FTIR spectroscopy is particularly useful for identifying the characteristic vibrational modes of the nitro and sulfonamide groups. The expected absorption bands for Benzenesulfonamide, N,N-dibutyl-3-nitro- are derived from studies on related nitrobenzenes and benzenesulfonamides. nih.govnist.govconicet.gov.ar

Nitro Group (NO₂): This group is characterized by two strong stretching vibrations: an asymmetric stretch typically found in the 1520-1560 cm⁻¹ range and a symmetric stretch in the 1340-1370 cm⁻¹ range. nih.gov

Sulfonamide Group (SO₂N): The sulfonyl portion gives rise to strong asymmetric and symmetric S=O stretching bands. These are expected to appear near 1330-1360 cm⁻¹ and 1150-1180 cm⁻¹, respectively. researchgate.net The S-N stretching vibration is typically weaker and occurs around 900-940 cm⁻¹. researchgate.net

Aliphatic and Aromatic C-H: Stretching vibrations for the aromatic C-H bonds are found just above 3000 cm⁻¹, while the aliphatic C-H stretches of the butyl groups appear just below 3000 cm⁻¹.

Predicted FTIR Data for Benzenesulfonamide, N,N-dibutyl-3-nitro-

This table is a prediction based on analogous compounds.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2960 - 2850 | Strong |

| NO₂ Asymmetric Stretch | 1540 - 1520 | Strong |

| NO₂ Symmetric Stretch | 1360 - 1340 | Strong |

| SO₂ Asymmetric Stretch | 1350 - 1330 | Strong |

| SO₂ Symmetric Stretch | 1170 - 1150 | Strong |

| S-N Stretch | 940 - 900 | Medium |

Raman spectroscopy provides complementary information to FTIR. While FTIR is based on the absorption of light, Raman relies on inelastic scattering. Vibrations that are symmetric and involve changes in the polarizability of the molecule tend to be strong in Raman spectra.

For Benzenesulfonamide, N,N-dibutyl-3-nitro-, the symmetric stretching vibrations of the nitro group and the sulfonyl group are expected to be prominent Raman bands. nih.govspectroscopyonline.com The aromatic ring breathing modes, which are often weak in FTIR, typically show strong intensity in Raman spectra. Furthermore, Raman spectroscopy can be a sensitive probe for conformational changes in the flexible N,N-dibutyl side chains, as different conformers can give rise to distinct vibrational frequencies, particularly in the low-frequency region.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique suitable for analyzing polar and thermally labile molecules. For "Benzenesulfonamide, N,N-dibutyl-3-nitro-", ESI-MS would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺. Further fragmentation data, which would reveal the connectivity of the molecule, is not currently documented in scientific literature.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for separating and identifying volatile and thermally stable compounds. While GC-MS is a standard method for purity assessment and identity confirmation, specific retention times and fragmentation patterns for "Benzenesulfonamide, N,N-dibutyl-3-nitro-" have not been published. For the related compound without the nitro group, N,N-dibutylbenzenesulfonamide, GC-MS analysis has been documented, but this data cannot be directly extrapolated to the nitro-substituted analogue.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental formula of a compound. The theoretical exact mass of "Benzenesulfonamide, N,N-dibutyl-3-nitro-" can be calculated, but experimental HRMS data that would confirm this is not present in the available scientific record. Such data is crucial for unambiguous identification.

Application of Advanced Mass Spectrometric Instruments (e.g., Time-of-Flight (TOF) MS, Fourier Transform (FT)-Orbitrap MS)

Advanced mass spectrometers, such as Time-of-Flight (TOF) and Fourier Transform (FT)-Orbitrap analyzers, offer high resolution, mass accuracy, and sensitivity. These instruments would be instrumental in the detailed characterization of "Benzenesulfonamide, N,N-dibutyl-3-nitro-". An FT-Orbitrap MS analysis, for instance, would provide unequivocal confirmation of its elemental composition. However, reports of such analyses for this specific compound are not currently available.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and crystal packing.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful tool in quantum chemistry for investigating the electronic structure of molecules. For a molecule like N,N-dibutyl-3-nitrobenzenesulfonamide, DFT calculations would provide fundamental insights into its geometry, stability, and electronic properties.

Geometry Optimization and Prediction of Optimized Molecular Structures

The initial step in a computational study is the geometry optimization of the molecule. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state, known as the global minimum on the potential energy surface. For N,N-dibutyl-3-nitrobenzenesulfonamide, this would involve defining the bond lengths, bond angles, and dihedral angles between the atoms of the benzenesulfonamide core, the nitro group, and the two butyl chains. The resulting optimized structure would provide a realistic representation of the molecule's shape in the gaseous phase.

Electronic Structure Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and electronic transitions. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a key indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule is more likely to be reactive. For N,N-dibutyl-3-nitrobenzenesulfonamide, the HOMO is expected to be localized on the electron-rich parts of the molecule, such as the sulfonamide group and the benzene ring, while the LUMO would likely be centered on the electron-withdrawing nitro group.

Table 1: Hypothetical Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| HOMO | -7.5 |

| LUMO | -2.1 |

| Energy Gap (ΔE) | 5.4 |

Note: These are example values and not based on actual calculations for N,N-dibutyl-3-nitrobenzenesulfonamide.

Comparative Analysis of Different Functionals and Basis Sets (e.g., B3LYP, wb97xd, M06)

The accuracy of DFT calculations depends on the choice of the functional and the basis set. Different functionals, such as B3LYP (a hybrid functional), wb97xd (a long-range corrected functional), and M06 (a meta-hybrid functional), offer varying levels of accuracy for different types of chemical problems. Similarly, the basis set, which is a set of mathematical functions used to describe the atomic orbitals, can range from minimal (e.g., STO-3G) to more extensive and accurate ones (e.g., 6-311++G(d,p)). A comparative analysis using different combinations of functionals and basis sets is often performed to ensure the reliability of the computational results. For instance, a study on a similar sulfonamide compound, 4-methyl-N-(3-nitrophenyl)benzene sulfonamide, utilized the B3LYP functional with a 6-31G(d,p) basis set for its calculations. nih.gov

Theoretical Investigations of Reaction Mechanisms

Computational chemistry can also be employed to elucidate the mechanisms of chemical reactions. This involves mapping the potential energy surface of a reaction to identify transition states and intermediates, thereby providing a detailed understanding of the reaction pathway.

Analysis of Electrophilic and Nucleophilic Reaction Pathways

By analyzing the electronic properties of N,N-dibutyl-3-nitrobenzenesulfonamide, such as the distribution of electron density and the shapes of the frontier molecular orbitals, it is possible to predict its reactivity towards electrophiles and nucleophiles. The nitro group, being strongly electron-withdrawing, deactivates the benzene ring towards electrophilic substitution, directing incoming electrophiles to the meta position. Conversely, the regions of the molecule with high electron density would be susceptible to attack by electrophiles. The nitrogen atom of the sulfonamide group and the oxygen atoms of the nitro and sulfonyl groups, with their lone pairs of electrons, could act as nucleophilic centers. Theoretical investigations could model the reaction pathways of, for example, nucleophilic aromatic substitution or reactions involving the sulfonamide group, providing valuable insights into the compound's chemical behavior.

Kinetic and Thermodynamic Parameters of Transformations

Thermodynamic Parameters: Thermodynamic analysis can establish the relative stability of reactants, products, and intermediates, indicating the spontaneity of a reaction. For reactions involving nitrobenzenesulfonamide derivatives, such as cycloaddition reactions, thermodynamic factors can allow for the formation of stable cycloadducts. mdpi.com Computational methods can calculate key thermodynamic quantities:

Gibbs Free Energy (ΔG): A negative ΔG indicates a spontaneous reaction.

Enthalpy (ΔH): A negative ΔH (exothermic) suggests a reaction that releases heat.

Entropy (ΔS): This parameter reflects the change in disorder of the system.

Kinetic Parameters: Kinetic analysis focuses on the reaction rates and the energy barriers that must be overcome. The transition state theory is often employed in computational studies to determine the activation energy (Ea), which is the minimum energy required for a reaction to occur. A lower activation energy corresponds to a faster reaction rate. For related compounds, computational studies have been used to evaluate reaction kinetics and their relationship to thermodynamics, often invoking the Bell–Evans–Polanyi principle. mdpi.com

Below is an illustrative data table showing hypothetical kinetic and thermodynamic parameters for a reaction involving a nitrobenzenesulfonamide derivative, as might be determined by DFT calculations.

| Parameter | Value (Units) | Description |

| Activation Energy (Ea) | Value (kcal/mol) | Energy barrier for the reaction. |

| Enthalpy of Reaction (ΔH) | Value (kcal/mol) | Heat absorbed or released during the reaction. |

| Gibbs Free Energy of Reaction (ΔG) | Value (kcal/mol) | Spontaneity of the reaction. |

| Entropy of Reaction (ΔS) | Value (cal/mol·K) | Change in disorder of the system. |

Note: The values in this table are placeholders and serve as an example of the types of data that would be generated from computational studies.

Prediction and Understanding of Regioselectivity and Stereochemical Outcomes

Many chemical reactions can yield multiple products, and predicting the dominant product is a key challenge. Computational chemistry offers tools to understand and predict the regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the spatial arrangement of the atoms in the product).

Regioselectivity: For aromatic compounds like N,N-dibutyl-3-nitrobenzenesulfonamide, the positions of the nitro group and the sulfonamide group on the benzene ring direct the regioselectivity of further reactions, such as electrophilic aromatic substitution. The electron-withdrawing nature of these groups generally directs incoming electrophiles to the meta position relative to themselves. In cycloaddition reactions involving similar compounds, the formation of specific regioisomers is often strongly preferred. mdpi.com

Stereochemical Outcomes: The stereochemistry of a reaction product is determined by the pathway of the reaction. Computational modeling of the transition states can reveal which stereoisomer is energetically favored. For reactions involving N,N-dibutyl-3-nitrobenzenesulfonamide, the bulky N,N-dibutyl groups can be expected to play a significant role in dictating the stereochemical outcome due to steric hindrance.

Elucidation of the Role of Steric Hindrance and Electronic Effects in Chemical Reactivity

The reactivity of N,N-dibutyl-3-nitrobenzenesulfonamide is governed by a combination of steric and electronic effects.

Electronic Effects: The nitro group (-NO2) is a strong electron-withdrawing group, and the sulfonamide group (-SO2NR2) is also electron-withdrawing. These groups decrease the electron density of the aromatic ring, making it less susceptible to electrophilic attack. Conversely, they activate the ring towards nucleophilic aromatic substitution. The electronic properties of substituents have been shown to influence the grafting efficiency of aryl radicals on surfaces. kuleuven.be

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

Molecular Electrostatic Potential (MEP) surface analysis is a computational method used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of different electrostatic potential on the electron density surface.

Negative Regions (Red/Yellow): These areas are electron-rich and are susceptible to electrophilic attack. In N,N-dibutyl-3-nitrobenzenesulfonamide, these would likely be concentrated around the oxygen atoms of the nitro and sulfonamide groups.

Positive Regions (Blue): These areas are electron-poor and are prone to nucleophilic attack. The hydrogen atoms of the butyl groups and the region around the sulfur atom would be expected to be electropositive.

Neutral Regions (Green): These areas have a relatively neutral potential.

For related (amino)carbonothionyl (nitro)benzamide derivatives, MEP analysis has been used to identify electron-rich centers. researchgate.net This type of analysis for N,N-dibutyl-3-nitrobenzenesulfonamide would provide a visual guide to its reactive sites.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to investigate the electronic excited states of molecules. amazonaws.comresearchgate.net This is particularly useful for understanding a molecule's absorption and emission spectra (UV-Vis and fluorescence) and its photochemical behavior.

For nitro-aromatic compounds, TD-DFT calculations can predict the energies of electronic transitions and the nature of the molecular orbitals involved. rsc.orgspectroscopyonline.com Key properties that can be calculated include:

Excitation Energies: These correspond to the wavelengths of light a molecule absorbs.

Oscillator Strengths: These relate to the intensity of the absorption bands.

Nature of Transitions: TD-DFT can identify whether an electronic transition is, for example, a π → π* or n → π* transition, and can characterize charge-transfer states.

A TD-DFT study of N,N-dibutyl-3-nitrobenzenesulfonamide would provide insights into its photophysical properties, such as its color and its stability upon exposure to light. For instance, studies on other nitro-substituted compounds have used TD-DFT to understand the effect of the nitro group on their spectral features. amazonaws.com

An illustrative data table from a hypothetical TD-DFT calculation on a nitrobenzenesulfonamide is presented below.

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S1 | Value | Value | Value | HOMO -> LUMO |

| S2 | Value | Value | Value | HOMO-1 -> LUMO |

| S3 | Value | Value | Value | HOMO -> LUMO+1 |

Note: The values in this table are placeholders and serve as an example of the types of data that would be generated from TD-DFT calculations.

Reactivity of the Nitro Group in Benzenesulfonamide, N,N-dibutyl-3-nitro-

The nitro group is a pivotal functional group that dictates much of the compound's reactivity, serving as a precursor to other functionalities and influencing the electronic properties of the aromatic system.

Reductions to Corresponding Amino Functionalities

The transformation of the aromatic nitro group into an amino group is a fundamental and widely utilized reaction in organic synthesis. This reduction converts the strongly electron-withdrawing nitro group into a versatile electron-donating amino group, significantly altering the chemical properties of the molecule and opening up numerous pathways for further derivatization.

Catalytic hydrogenation is one of the most common and efficient methods for this transformation. This process typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst. Various catalysts are effective, with the choice often depending on the presence of other functional groups in the molecule. For the reduction of nitroarenes, catalysts based on palladium, platinum, and nickel are frequently employed. google.comunimi.itkoreascience.kr The reaction conditions, such as pressure, temperature, and solvent, can be optimized to achieve high yields and selectivity. google.com For instance, the reduction of related 3-nitrobenzenesulfonate has been studied, highlighting the applicability of this method to similar substrates. researchgate.net

Beyond catalytic hydrogenation, chemical reduction methods using metals in acidic media (e.g., Fe, Sn, or Zn in HCl) or dissolving metal reductions are also effective. These methods are often preferred in laboratory settings due to their operational simplicity.

| Reducing Agent/System | Catalyst/Conditions | Typical Solvent | Product |

| H₂ (Hydrogen Gas) | Pd/C, PtO₂, Raney Ni | Ethanol, Methanol, Ethyl Acetate | 3-Amino-N,N-dibutylbenzenesulfonamide |

| NaBH₄ (Sodium Borohydride) | Metal Catalyst (e.g., Au, Ag, Cu) | Ethanol, Water | 3-Amino-N,N-dibutylbenzenesulfonamide |

| Fe / HCl | Acidic Medium | Ethanol, Water | 3-Amino-N,N-dibutylbenzenesulfonamide |

| SnCl₂ / HCl | Acidic Medium | Ethanol | 3-Amino-N,N-dibutylbenzenesulfonamide |

This table presents common methods for the reduction of aromatic nitro groups to amines.

The resulting 3-amino-N,N-dibutylbenzenesulfonamide is a key intermediate for synthesizing a wide array of compounds, including dyes, pharmaceuticals, and materials, by leveraging the reactivity of the newly formed aniline derivative.

Participation in [3+2] Cycloaddition Reactions and Formation of Heterocyclic Adducts

While the nitro group itself does not directly participate as a 1,3-dipole, its powerful electron-withdrawing nature makes it an excellent activating group for adjacent functionalities, particularly alkenes, in cycloaddition reactions. Nitroalkenes are highly effective dipolarophiles and dienophiles in reactions such as [3+2] and [4+2] cycloadditions. acs.orgchim.itwikipedia.org

In the context of Benzenesulfonamide, N,N-dibutyl-3-nitro-, a synthetic modification could introduce an alkene substituent ortho or para to the nitro group. This derived nitroalkene would be highly reactive towards 1,3-dipoles like nitrones, azomethine ylides, or nitrile oxides to form five-membered heterocyclic rings. chim.itwikipedia.orgscielo.org.mx The [3+2] cycloaddition reaction is a powerful tool for constructing complex heterocyclic frameworks, which are prevalent in biologically active molecules. growingscience.commdpi.comnih.gov

The general scheme for such a reaction involves the concerted or stepwise addition of a 1,3-dipole to the nitro-activated alkene. The regioselectivity of the reaction is governed by electronic and steric factors, often leading to a single major product. chim.itgrowingscience.com

Reaction Scheme: A derivative, 1-(N,N-dibutylsulfamoyl)-2-nitro-4-vinylbenzene, can react with a nitrone (a 1,3-dipole) to yield a substituted isoxazolidine ring. This heterocyclic adduct can then be further modified, for example, by reductive cleavage of the N-O bond to produce valuable amino alcohols.

| 1,3-Dipole | Dipolarophile | Resulting Heterocycle |

| Nitrone | Nitro-activated alkene | Isoxazolidine |

| Azomethine Ylide | Nitro-activated alkene | Pyrrolidine |

| Nitrile Oxide | Nitro-activated alkene | Isoxazoline |

| Diazoalkane | Nitro-activated alkene | Pyrazoline |

This table illustrates the formation of various five-membered heterocycles via [3+2] cycloaddition with a nitro-activated alkene derived from the parent compound.

Chemical Modifications at the Sulfonamide Nitrogen Center

The N,N-dibutylsulfonamide moiety offers opportunities for synthetic manipulation, primarily through the cleavage of the nitrogen-alkyl bonds, which can be followed by the introduction of new functional groups.

Investigation of Dealkylation and Subsequent Re-functionalization Pathways

The removal of one or both butyl groups from the sulfonamide nitrogen, known as N-dealkylation, transforms the tertiary sulfonamide into a secondary or primary sulfonamide, respectively. This process is a key step for subsequent functionalization at the nitrogen atom. nih.govdntb.gov.uamdpi.com Various chemical and electrochemical methods have been developed for the N-dealkylation of sulfonamides and other amines. mdpi.comnih.gov

Electrochemical methods, such as the Shono oxidation, have been successfully applied to the dealkylation of N,N-diethylbenzenesulfonamide, a close structural analog. mdpi.com This method involves anodic oxidation to generate an intermediate that can be trapped by a nucleophile like methanol, leading to a methoxylated intermediate that subsequently eliminates an alkyl group.

Once dealkylation has been achieved to yield the secondary sulfonamide (N-butyl-3-nitrobenzenesulfonamide), modern synthetic methods allow for its conversion into a versatile synthetic handle. A notable strategy involves the reductive cleavage of the N-S bond to generate sulfinate and amine intermediates. semanticscholar.orgacs.orgacs.org These intermediates can then react in situ with a range of electrophiles or be otherwise modified, allowing for the complete replacement and re-functionalization of the sulfonamide group. nih.gov

Formation and Reactivity of N-Acylsulfonamides

Following dealkylation to a primary or secondary sulfonamide, the nitrogen atom can be acylated to form an N-acylsulfonamide. This functional group is of significant interest in medicinal chemistry as it often acts as a bioisostere for carboxylic acids. nih.govrsc.org The synthesis of N-acylsulfonamides is typically achieved by reacting the sulfonamide with an acylating agent such as an acyl chloride or a carboxylic anhydride (B1165640). nih.govresearchgate.net Various catalysts, including Lewis acids like Cu(OTf)₂, can be employed to facilitate this transformation under mild conditions. tandfonline.com The use of N-acylbenzotriazoles has also been reported as an efficient method for this acylation. semanticscholar.orgepa.govresearchgate.net

| Acylating Agent | Catalyst/Conditions | Product |

| Acyl Chloride (R-COCl) | Base (e.g., Pyridine) or Lewis Acid (e.g., Cu(OTf)₂) | N-Acyl-N-butyl-3-nitrobenzenesulfonamide |

| Carboxylic Anhydride ((RCO)₂O) | Acid Catalyst (e.g., H₂SO₄) or Lewis Acid | N-Acyl-N-butyl-3-nitrobenzenesulfonamide |

| N-Acylbenzotriazole | NaH | N-Acyl-N-butyl-3-nitrobenzenesulfonamide |

This table summarizes common methods for the N-acylation of a secondary sulfonamide derived from the parent compound.

N-acylsulfonamides themselves are reactive species. For example, they can undergo direct transacylation reactions, where the N-acyl group is exchanged in the presence of a different acyl chloride and a suitable catalyst. tandfonline.com Palladium-catalyzed carbonylative coupling of sulfonyl azides with nucleophiles also provides a route to N-acylsulfonamides. acs.org

Transformations on the Aromatic Ring System

The substitution pattern on the benzene ring of Benzenesulfonamide, N,N-dibutyl-3-nitro- is governed by the directing effects of the two existing substituents: the N,N-dibutylsulfonamide group and the nitro group.

In electrophilic aromatic substitution (SEAr) reactions, such as nitration, halogenation, or Friedel-Crafts reactions, the outcome is determined by the combined electronic and steric influences of the substituents. masterorganicchemistry.comwikipedia.orgmasterorganicchemistry.com

The nitro group is a powerful deactivating group and a strong meta-director.

The sulfonamide group is also a deactivating group (due to the electron-withdrawing sulfonyl moiety) but is an ortho, para-director because of the lone pairs on the nitrogen atom that can be donated to the ring.

When both groups are present, the directing effects are competitive. The nitro group strongly deactivates the entire ring, making further electrophilic substitution challenging. lkouniv.ac.inlibretexts.org However, if a reaction does occur, the position of the incoming electrophile will be influenced by both groups. The strongest activating (or least deactivating) director typically controls the regiochemical outcome. In this case, substitution would be expected to occur at the positions ortho to the sulfonamide group and meta to the nitro group (positions 2 and 6) or para to the sulfonamide group and ortho to the nitro group (position 4).

Conversely, the strong electron-withdrawing nature of the nitro group makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitro group. wikipedia.orgresearchgate.netchemistrysteps.comlibretexts.org A nucleophile can attack the carbon atom bearing a suitable leaving group (if one were present at an ortho or para position) or, in some cases, displace a hydrogen atom. nih.gov The presence of the nitro group is crucial for stabilizing the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. libretexts.org Therefore, if a leaving group were introduced at the 2, 4, or 6 positions, it could be readily displaced by a variety of nucleophiles.

Further Electrophilic Aromatic Substitutions (e.g., targeted halogenation)

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene and its derivatives. masterorganicchemistry.com The rate and regioselectivity of these reactions are controlled by the substituents already present on the ring. In the case of Benzenesulfonamide, N,N-dibutyl-3-nitro-, both the nitro group and the N,N-dibutylsulfonamide group are deactivating and act as meta-directors. msu.edu

This directing effect is due to the electron-withdrawing nature of these groups, which destabilizes the positively charged intermediate (the arenium ion) formed during the reaction. msu.edu The destabilization is most pronounced when the electrophile attacks the ortho or para positions relative to the substituent. Consequently, substitution occurs preferentially at the meta position.

For Benzenesulfonamide, N,N-dibutyl-3-nitro-, the positions on the ring are C1 (bearing the sulfonamide), C2, C3 (bearing the nitro group), C4, C5, and C6.

The sulfonamide group at C1 directs incoming electrophiles to C3 and C5.

The nitro group at C3 directs incoming electrophiles to C1 and C5.

Since C1 and C3 are already substituted, any further electrophilic substitution, such as targeted halogenation (e.g., bromination or chlorination) in the presence of a Lewis acid catalyst, would be strongly directed to the C5 position. libretexts.orglibretexts.org The reaction would require harsh conditions due to the strong deactivation of the ring by two electron-withdrawing groups.

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent Group | Type | Ring Effect | Directing Influence |

| -NO₂ (Nitro) | Electron-Withdrawing | Deactivating | meta |

| -SO₂NR₂ (Sulfonamide) | Electron-Withdrawing | Deactivating | meta |

| -X (Halogen) | Electron-Withdrawing (Inductive) | Deactivating | ortho, para |

| -R (Alkyl) | Electron-Donating | Activating | ortho, para |

| -OR (Alkoxy) | Electron-Donating | Activating | ortho, para |

Exploration of Cross-Coupling Reactions at Functionalized Ring Positions

Modern organic synthesis heavily relies on cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. While Benzenesulfonamide, N,N-dibutyl-3-nitro- itself is not primed for direct cross-coupling, it can be easily functionalized for such transformations. For instance, targeted halogenation at the C5 position, as described above, would yield a suitable precursor for various nickel- or palladium-catalyzed cross-coupling reactions. acs.org

Suzuki Coupling: A 5-bromo derivative could be coupled with a boronic acid (R-B(OH)₂) to introduce a new alkyl or aryl group at the C5 position.

Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst could install a vinyl group at C5.

Buchwald-Hartwig Amination: This reaction would allow for the introduction of a new nitrogen-based functional group by coupling the 5-bromo derivative with an amine.

Sonogashira Coupling: Coupling with a terminal alkyne would introduce an alkynyl substituent at the C5 position.

These reactions would provide a powerful platform for creating a diverse library of derivatives with modified steric and electronic properties, starting from the basic scaffold of Benzenesulfonamide, N,N-dibutyl-3-nitro-.

Role as a Precursor or Building Block in Organic Synthesis

The functional groups of Benzenesulfonamide, N,N-dibutyl-3-nitro- make it a valuable starting material for the synthesis of more complex molecules, particularly heterocyclic compounds. The nitro group is especially versatile, as it can be readily reduced to a primary amine (-NH₂), which then serves as a handle for a multitude of cyclization reactions.

Synthesis of Diverse Nitrogen-Containing Heterocyclic Compounds

The reduction of the nitro group in Benzenesulfonamide, N,N-dibutyl-3-nitro- yields 3-amino-N,N-dibutylbenzenesulfonamide. This aniline derivative is a key intermediate for building various fused and non-fused nitrogen heterocycles. nih.govresearchgate.netmdpi.com

Potential Synthetic Routes from 3-amino-N,N-dibutylbenzenesulfonamide:

Benzimidazoles: Condensation with carboxylic acids or aldehydes.

Quinolines (Skraup Synthesis): Reaction with glycerol, sulfuric acid, and an oxidizing agent.

Benzothiazoles: Reaction with carbon disulfide or other sulfur-containing reagents.

Phenazines: Oxidative dimerization or condensation with catechols.

The sulfonamide moiety often imparts valuable biological properties to the final heterocyclic product, making this a common strategy in medicinal chemistry.

Integration into Pyrazole and Isoxazole Derivatives

The benzenesulfonamide scaffold is a common feature in pharmacologically active pyrazole and isoxazole derivatives. The synthesis of these five-membered rings often involves the condensation of a hydrazine or hydroxylamine derivative with a 1,3-dicarbonyl compound. researchgate.net

To integrate the title compound, the 3-nitro group could first be reduced to an amine. The resulting 3-amino-N,N-dibutylbenzenesulfonamide can be diazotized and then reduced to form the corresponding hydrazine derivative, 3-hydrazinyl-N,N-dibutylbenzenesulfonamide. This hydrazine can then be reacted with various β-diketones or β-ketoesters to construct a pyrazole ring bearing the N,N-dibutyl-3-benzenesulfonamide substituent. nih.govnih.gov

Similarly, isoxazole derivatives can be synthesized by reacting a suitable precursor with hydroxylamine. For instance, a chalcone derived from a functionalized version of the title compound could undergo cyclocondensation with hydroxylamine to yield an isoxazole ring.

Table 2: General Synthetic Schemes for Pyrazoles and Isoxazoles

| Heterocycle | Key Precursors | General Reaction |

| Pyrazole | Hydrazine derivative, 1,3-Dicarbonyl compound | Cyclocondensation |

| Isoxazole | Hydroxylamine, 1,3-Dicarbonyl compound or α,β-unsaturated ketone | Cyclocondensation |

Incorporation into Thiazole and Oxadiazole Hybrid Structures

Thiazole and oxadiazole rings are important five-membered heterocycles found in many bioactive compounds. openmedicinalchemistryjournal.com The benzenesulfonamide moiety can be incorporated into these structures through established synthetic protocols.

For thiazole synthesis, a common method is the Hantzsch reaction, which involves the condensation of an α-haloketone with a thioamide. A precursor derived from Benzenesulfonamide, N,N-dibutyl-3-nitro- could be elaborated to contain either the thioamide or the α-haloketone functionality. More directly, a thiosemicarbazone derivative can be reacted with a hydrazonoyl chloride bearing the sulfonamide group to regioselectively synthesize thiazole hybrids. nih.gov

The synthesis of 1,3,4-oxadiazoles typically proceeds from the cyclization of diacylhydrazines using a dehydrating agent. The key precursor, a hydrazide, can be prepared from the corresponding ester. Therefore, functionalizing the aromatic ring of the title compound with a carboxyl group (e.g., via oxidation of a methyl group introduced by cross-coupling) would provide an entry point to these syntheses.

Formation of Pyrrolidines and other N-Heterocycles via Cyclization Strategies

The nitro group is a powerful functional handle for constructing pyrrolidine rings and other N-heterocycles through cyclization strategies. One prominent method involves the use of β-nitrostyrenes as substrates in [3+2] cycloaddition reactions. researchgate.net

A synthetic pathway could involve the condensation of 3-nitrobenzaldehyde (which could be prepared from a related precursor) with a suitable active methylene compound to form a nitrostyrene derivative bearing the N,N-dibutylbenzenesulfonamide moiety. This electron-deficient alkene can then react with various 1,3-dipoles, such as azomethine ylides, to generate highly substituted pyrrolidine rings in a stereocontrolled manner. Such tandem Michael addition-cyclization procedures are efficient methods for building complex cyclic systems. nih.gov

The Role of Benzenesulfonamide, N,N-dibutyl-3-nitro- in Catalytic Systems Remains Undocumented

Despite a thorough review of available scientific literature and chemical databases, there is currently no specific information detailing the application of the chemical compound Benzenesulfonamide, N,N-dibutyl-3-nitro- in ligand design for catalytic systems.

While the broader class of sulfonamides has been explored in various chemical contexts, including as reagents and intermediates in organic synthesis, the specific utility of Benzenesulfonamide, N,N-dibutyl-3-nitro- as a ligand in catalysis is not described in the existing body of research.

Ligands are crucial components of catalytic systems, binding to a central metal atom to modulate its reactivity and selectivity. The electronic and steric properties of a ligand are key to the performance of the resulting catalyst. The structure of Benzenesulfonamide, N,N-dibutyl-3-nitro-, with its nitro group and dibutylamino substituents, suggests potential for coordination with metal centers. However, without experimental data or theoretical studies, its efficacy and specific applications as a ligand remain purely speculative.

Researchers in the field of catalysis continue to design and screen novel ligands to improve the efficiency and scope of chemical transformations. It is conceivable that Benzenesulfonamide, N,N-dibutyl-3-nitro-, or structurally related compounds, could be investigated in the future for such purposes. At present, however, there are no published research findings to support a discussion of its application in ligand design for catalytic systems.

Advanced Research in Materials Science and Chemical Engineering

Exploration of Molecular Properties for Advanced Materials Development

The distinct functional groups within Benzenesulfonamide (B165840), N,N-dibutyl-3-nitro- make it a promising candidate for creating advanced materials. The aromatic ring and the polar sulfonamide and nitro groups, combined with the non-polar dibutyl groups, provide a balance of properties that can be exploited in various applications.

Molecular Properties of Related Compounds

| Property | Value | Compound |

|---|---|---|

| Molecular Weight | 258.30 g/mol | N-t-butyl 3-nitrobenzenesulfonamide (B92210) nih.gov |

| Molecular Formula | C10H14N2O4S | N-butyl-3-nitrobenzenesulfonamide sigmaaldrich.com |

| XLogP3 | 1.2 | N-t-butyl 3-nitrobenzenesulfonamide nih.gov |

| Hydrogen Bond Donor Count | 1 | N-t-butyl 3-nitrobenzenesulfonamide nih.gov |

Benzenesulfonamide, N,N-dibutyl-3-nitro- holds significant potential as a fundamental component for constructing complex macromolecular architectures such as functional polymers and dendrimers. The versatility of polymeric nanomaterials like dendrimers, micelles, and vesicles shows their potential in a wide array of biomedical applications. nih.gov

The key to this potential lies in its distinct structural features:

The Nitro Group: The aromatic nitro group is a highly valuable functional handle. It can be readily reduced to an amine group, which can then participate in a wide range of polymerization reactions, including polyamide and polyimide formation. This amine can also serve as a reactive site for grafting other molecules or initiating the growth of polymer chains.

The N,N-dibutyl Groups: These aliphatic chains impart solubility in organic solvents, which is a crucial factor for the processing and characterization of polymers. They also introduce flexibility and can influence the morphology and intermolecular packing of the macromolecules. youtube.com

By leveraging these features, researchers can design and synthesize polymers and dendrimers with tailored properties, such as specific solubility, thermal stability, and the ability to coordinate with metal ions or participate in directed intermolecular interactions. nih.gov These advanced materials could find applications in fields ranging from drug delivery to organic electronics. nih.gov

The amphiphilic nature of Benzenesulfonamide, N,N-dibutyl-3-nitro-, with its polar head (nitro and sulfonamide groups) and non-polar tails (dibutyl groups), makes it an interesting subject for studies in interface science and surface chemistry. Its behavior at interfaces is governed by a variety of potential adsorption mechanisms.

Studies on similar sulfonamide compounds reveal that their adsorption onto surfaces is a complex process influenced by several interactions:

π-π Electron Coupling: The benzene (B151609) ring in the sulfonamide structure can interact with graphene-like surfaces through π-π electron donor-acceptor (EDA) interactions. acs.orgnih.gov This is a significant mechanism for adsorption onto carbon-based materials.

Hydrogen Bonding: The oxygen atoms of the sulfonamide and nitro groups can act as hydrogen bond acceptors, while in related primary or secondary sulfonamides, the N-H group can be a hydrogen bond donor. nih.govnih.gov This allows for interaction with hydroxylated surfaces or with other adsorbed molecules.

Electrostatic Interactions: The adsorption of sulfonamides is highly pH-dependent, which points to the role of electrostatic interactions. acs.org The nitro group is strongly electron-withdrawing, affecting the charge distribution across the molecule and its potential to interact with charged surfaces.

Hydrophobic Interactions: The dibutyl chains can interact with hydrophobic surfaces or create hydrophobic pockets at an interface, driving the adsorption process from aqueous solutions. nih.gov

Pore Filling: For porous adsorbent materials, the physical sequestration of the molecule within the pores is another potential mechanism of removal from a solution. nih.govacs.org

The maximum adsorption capacity of sulfonamides can be significant, with values as high as 454.55 mg/g reported for sulfamethoxazole (B1682508) on modified biochar. nih.gov Understanding these fundamental adsorption mechanisms for Benzenesulfonamide, N,N-dibutyl-3-nitro- is crucial for developing applications in areas such as environmental remediation, sensing, and surface modification. The adsorption process is often spontaneous and can be endothermic in nature. nih.govrsc.org

Industrial Synthesis Perspectives and Process Development

The transition from laboratory-scale synthesis to industrial production of Benzenesulfonamide, N,N-dibutyl-3-nitro- requires careful consideration of scalability, process optimization, cost, and environmental impact.

A common laboratory synthesis for sulfonamides involves the reaction of a sulfonyl chloride with an amine. researchgate.net For the target molecule, this would likely involve reacting 3-nitrobenzenesulfonyl chloride with dibutylamine.

Potential Synthesis Route

| Reactant 1 | Reactant 2 | Product |

|---|

Scaling up this process presents several challenges:

Reaction Conditions: The reaction may require specific temperatures and pressures to ensure optimal yield and purity. For instance, some sulfonamide syntheses involve refluxing for several hours. nih.govgoogle.com Maintaining uniform temperature in a large reactor is critical to avoid side reactions.

Reagent Handling: The reagents, such as sulfonyl chlorides, can be corrosive and moisture-sensitive. Handling large quantities requires specialized equipment and safety protocols.

Purification: On a large scale, purification methods like chromatography become less practical. Alternative methods such as crystallization or distillation would need to be developed and optimized. The synthesis of related compounds sometimes involves precipitation and washing steps which may be more amenable to scale-up. nih.gov

Process Control: Continuous monitoring of reaction parameters (pH, temperature, concentration) is essential for consistent product quality. For example, some aqueous sulfonamide syntheses require dynamic pH control. rsc.org

Optimization would focus on maximizing yield, minimizing reaction time, and reducing the number of process steps. This could involve catalyst screening, solvent selection, and developing continuous flow processes instead of batch reactions.

Modern chemical manufacturing places a strong emphasis on "green chemistry" principles to reduce costs and environmental impact. sci-hub.se Several innovative, eco-friendly methods for sulfonamide synthesis have been developed that could be applied to the production of Benzenesulfonamide, N,N-dibutyl-3-nitro-.

Green Synthesis Approaches for Sulfonamides

| Method | Key Features | Potential Advantages |

|---|---|---|

| Aqueous Synthesis | Uses water as the solvent, often with a simple base like Na2CO3. rsc.orgsci-hub.se | Eliminates volatile organic compounds (VOCs), simplifies product isolation (often by filtration), improves safety. |

| Mechanosynthesis | Solvent-free reaction conducted in a ball mill. rsc.org | Reduces solvent waste, can increase reaction efficiency, and minimizes by-products. |

| Catalytic Routes | Employs recyclable catalysts, such as magnetite-immobilized nano-ruthenium, for coupling reactions. acs.org | Allows for catalyst reuse, reducing waste and cost. Can enable novel reaction pathways, such as the direct coupling of sulfonamides and alcohols. |

| Microwave/Ultrasound-Assisted Synthesis | Uses microwave or ultrasonic irradiation to accelerate the reaction. nih.gov | Drastically reduces reaction times and can improve yields. |

Adopting these green methodologies could lead to a manufacturing process for Benzenesulfonamide, N,N-dibutyl-3-nitro- that is not only more economical but also aligns with modern environmental standards. rsc.org For example, a facile synthesis using equimolar amounts of reactants in water eliminates the need for organic bases and simplifies workup to a filtration step after acidification. rsc.org The investigation of environmentally friendly and affordable solvents is also a key area of research to improve the sustainability of the process. rsc.org

Emerging Research Avenues and Future Outlook

Development of Novel and Highly Efficient Synthetic Routes with Enhanced Selectivity

The classical synthesis of N,N-disubstituted benzenesulfonamides typically involves the reaction of a corresponding benzenesulfonyl chloride with a secondary amine. For Benzenesulfonamide (B165840), N,N-dibutyl-3-nitro-, this would involve reacting 3-nitrobenzenesulfonyl chloride with dibutylamine. However, future research is geared towards developing more sophisticated and efficient synthetic strategies that offer improvements in yield, atom economy, and selectivity.